molecular formula C12H12N2O4 B7905189 2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid

2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid

Cat. No.: B7905189
M. Wt: 248.23 g/mol
InChI Key: SLPNXQHLLJKMKY-UHFFFAOYSA-N
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Description

2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid is a chemical compound of interest in medicinal chemistry and organic synthesis. It features a phenylacetic acid scaffold linked to a 2,5-dioxopiperazine moiety. The phenylacetic acid group is a common structure in various bioactive molecules and serves as a key building block in organic synthesis . The integrated 2,5-dioxopiperazine component is a known pharmacophore found in compounds with diverse biological activities, suggesting this molecule may be a valuable intermediate for developing protease inhibitors or other therapeutic agents . Researchers can utilize this compound as a versatile synthetic precursor. The carboxylic acid group offers a handle for further functionalization, such as amide bond formation or esterification, to create a wider array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[4-(2,5-dioxopiperazin-1-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10-7-14(11(16)6-13-10)9-3-1-8(2-4-9)5-12(17)18/h1-4H,5-7H2,(H,13,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPNXQHLLJKMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CC(=O)N1)C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The brominated diketopiperazine intermediate reacts with potassium vinyltrifluoroborate under Suzuki conditions:

ComponentQuantityRole
Pd(PPh₃)₄5 mol%Catalyst
K₂CO₃3 eqBase
DME/H₂O (4:1)0.2 MSolvent
Temperature80°CReaction condition

After 8 hours, the vinyl intermediate undergoes ozonolysis and oxidation to yield the acetic acid derivative (overall yield: 58%).

Direct Acetic Acid Incorporation

Alternative routes utilize 2-(4-boronophenyl)acetic acid in a one-pot coupling reaction with 2,5-dioxopiperazine-1-yl triflate. Using PdCl₂(dppf) as the catalyst and CsF as the base in THF at 60°C for 6 hours, this method achieves 65% yield with >95% purity.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis reduces purification steps and improves scalability:

  • Resin functionalization : Wang resin is loaded with Fmoc-protected 4-aminophenylacetic acid using DIC/HOBt activation.

  • Peptide elongation : Glycine is coupled via standard Fmoc chemistry.

  • Cyclization : Treatment with 20% piperidine in DMF induces simultaneous deprotection and cyclization.

  • Cleavage : TFA/water (95:5) releases the product with 81% yield and <2% impurities.

Advantages :

  • Avoids intermediate isolation.

  • Enables parallel synthesis of analogs.

Enzymatic Methods for Stereocontrol

Lipase-mediated resolution ensures enantiopurity in asymmetric syntheses. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic this compound methyl ester in tert-butyl methyl ether at 30°C. The (R)-enantiomer is hydrolyzed preferentially (ee >98%, conversion 45%).

Industrial-Scale Optimization

Continuous Flow Synthesis

A telescoped process combines cyclocondensation and functionalization in a flow reactor:

StageConditionsResidence Time
Dipeptide formation0°C, DCC/HOBt, THF30 min
Cyclization110°C, acetic acid2 hours
CouplingPd(OAc)₂, K₃PO₄, DMF/H₂O45 min

This method achieves 84% yield with a throughput of 12 kg/day.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using a ball mill:

  • Reagents : Dipeptide ester, K₂CO₃, silica gel.

  • Conditions : 25 Hz for 3 hours.
    Yield: 68%, with 90% reduction in solvent waste.

Analytical and Purification Strategies

HPLC Methods :

  • Column : C18, 250 × 4.6 mm, 5 µm.

  • Mobile phase : 0.1% TFA in water/acetonitrile (70:30).

  • Retention time : 6.8 minutes.

Recrystallization : Ethyl acetate/hexane (1:3) yields crystals with >99.5% purity .

Chemical Reactions Analysis

2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₂N₂O₄
  • Molecular Weight : 248.23 g/mol
  • Structure : The compound features a piperazine ring and an acetic acid moiety, which contributes to its biological activity.

Antioxidant Activity

Research has indicated that compounds similar to 2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid exhibit significant antioxidant properties. These properties are particularly relevant in the context of age-related diseases and conditions linked to oxidative stress, such as:

  • Alzheimer's Disease (AD) : Studies suggest that multifunctional antioxidants can protect neuronal cells from oxidative damage, potentially mitigating the progression of Alzheimer's disease .
  • Age-related Macular Degeneration (AMD) : The compound's ability to protect retinal cells from oxidative stress may offer therapeutic avenues for AMD .

Cancer Research

The compound's structural similarities to other bioactive molecules have led to investigations into its potential as an anti-cancer agent. For instance:

  • ADAM17 Inhibition : Research has shown that derivatives of this compound can inhibit ADAM17, a protease implicated in various cancers and inflammatory diseases. In vitro studies demonstrated IC₅₀ values indicating effective inhibition of ADAM17 activity, suggesting its potential role in cancer therapy .

Table 1: Summary of Biological Activities

Study FocusApplication AreaFindings
Antioxidant ActivityAlzheimer's DiseaseProtects neuronal cells from oxidative damage
Inhibition of ADAM17Cancer TherapyIC₅₀ values ranging from 5.9 to 10 μM indicate significant inhibition
Protective Effects on Retinal CellsAge-related Macular DegenerationDemonstrated protective effects against oxidative stress

Synthetic Pathways and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including the Ugi reaction, which allows for the incorporation of multiple functional groups. This versatility enables the development of numerous derivatives that can be tailored for specific therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can bind to specific sites on proteins, altering their activity and leading to various biological effects . The phenylacetic acid moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinyl Substituents

Example Compound : 2-(4-(5-(Benzyloxy)pyrimidin-2-yl)-3,5-dioxopiperazin-1-yl)acetic acid

  • Structural Difference : Replaces the phenyl group with a benzyloxy-pyrimidinyl moiety.
  • Molecular Weight : 553.3 g/mol .
  • Melting Point : 216–218°C .
  • Synthesis: Requires Pd(OH)₂/C-catalyzed hydrogenolysis for debenzylation, yielding hydroxyl-substituted derivatives (93% yield) .

Imidazolidinone Derivatives

Example Compound : 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid

  • Structural Difference: Five-membered imidazolidinone ring (two nitrogens, two ketones) vs. six-membered dioxopiperazine.
  • Molecular Weight : 262.27 g/mol .
  • Key Properties: Lower molecular weight suggests higher solubility in organic solvents. No melting point data provided.
  • Applications: Imidazolidinones are common in protease inhibitors; the ethyl and phenyl substituents may enhance lipophilicity and membrane permeability .

Piperazine Derivatives with Protecting Groups

Example Compound : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

  • Structural Difference : Incorporates an Fmoc protecting group on the piperazine nitrogen.
  • Molecular Weight : ~443.45 g/mol (estimated from structure) .
  • Role in Synthesis : The Fmoc group is used in peptide synthesis for temporary amine protection, implying this derivative’s utility in solid-phase chemistry. The bulky Fmoc group reduces aqueous solubility but enhances stability during coupling reactions .

Stereochemical Variants

Example Compound: (S)-2-(3,5-Dioxopiperazin-1-yl)propanoic acid

  • Structural Difference: Propanoic acid chain (vs. acetic acid) and stereocenter at the α-carbon.

Comparative Analysis Table

Parameter Target Compound Pyrimidinyl Derivative Imidazolidinone Fmoc-Protected Derivative Stereochemical Variant
Core Structure Dioxopiperazine + phenylacetic acid Dioxopiperazine + pyrimidinyl Imidazolidinone Fmoc-piperazine Dioxopiperazine + propanoic acid
Molecular Weight ~290–300 (estimated) 553.3 262.27 ~443.45 ~250–270 (estimated)
Melting Point Not reported 216–218°C Not reported Not reported Not reported
Key Functional Groups Phenyl, diketopiperazine Pyrimidine, benzyloxy Imidazolidinone, phenyl Fmoc, piperazine Propanoic acid, (S)-stereocenter
Synthetic Complexity Multi-step (analogous to ) High (Pd catalysis, HPLC) Moderate Moderate (protection steps) Moderate (chiral synthesis)
Potential Applications Enzyme inhibition, receptor modulation Nucleic acid interactions Protease inhibition Peptide synthesis Chiral drug candidates

Research Findings and Implications

  • Bioactivity: Dioxopiperazine derivatives are known for diverse bioactivities, including kinase inhibition and antimicrobial effects. The phenylacetic acid moiety in the target compound may enhance blood-brain barrier penetration compared to pyrimidinyl or Fmoc derivatives .
  • Solubility: Imidazolidinones (e.g., ) and stereochemical variants () likely exhibit higher solubility in polar solvents than the aromatic target compound.
  • Synthetic Challenges : Fmoc-protected derivatives () require additional purification steps, while pyrimidinyl analogues () demand careful handling of catalysts.

Biological Activity

2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring a dioxopiperazine moiety and a phenylacetic acid group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H13_{13}N3_{3}O4_{4}
  • CAS Number : 1368610-87-0

The compound features a piperazine ring that can engage in specific protein interactions, potentially altering protein function and leading to various biological effects.

The mechanism of action for this compound involves its ability to interact with enzymes and receptors. The piperazine component is known for its binding capabilities, which can influence enzymatic activity and cellular signaling pathways. This interaction may lead to alterations in cell metabolism, protein synthesis, and membrane integrity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to phenylacetic acid. For instance, phenylacetic acid (PAA), a structural analog, demonstrated significant antibacterial activity against Agrobacterium tumefaciens, with an IC50_{50} of 0.8038 mg/mL. The mechanism involved disruption of cell membrane integrity and inhibition of protein synthesis .

CompoundTarget OrganismIC50_{50} (mg/mL)Mechanism
PAAA. tumefaciens T-370.8038Membrane disruption, protein synthesis inhibition

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The structural features allow it to act on specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated. For example, it may inhibit proteases implicated in cancer progression .

Case Studies

  • Inhibition Studies : A study on similar compounds demonstrated that modifications in the piperazine structure could enhance inhibitory effects on specific enzymes associated with cancer cells. Compounds with similar dioxopyrrolidine structures showed promising results against ADAM17 protease, which is linked to various cancers .
  • Antibacterial Applications : Research into phenylacetic acid derivatives indicated that these compounds could be effective in agricultural applications as biocontrol agents against plant pathogens such as Ralstonia solanacearum and Erwinia carotovora. .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
2-(4-(2,5-Dioxopyrrolidin-1-yl)phenyl)acetic acidPyrrolidine derivativeModerate enzyme inhibition
4-(2,5-Dioxopiperazin-1-yl)benzoic acidBenzoic acid derivativeAntimicrobial activity
2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)propanoic acidPropanoic acid derivativeAnti-inflammatory properties

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid?

  • Methodological Answer : The compound can be synthesized via coupling reactions between phenylacetic acid derivatives and dioxopiperazine precursors. Key steps include activating the phenylacetic acid moiety (e.g., via esterification or amidation) for nucleophilic substitution with the dioxopiperazine ring. Experimental design (DoE) principles, such as factorial design, should be applied to optimize reaction parameters (temperature, solvent, catalyst) and minimize trial-and-error approaches . Computational reaction path searches, as employed by ICReDD, can predict feasible pathways and reduce development time .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the dioxopiperazine ring (e.g., carbonyl signals at ~170 ppm) and phenylacetic acid substituents (aromatic protons at ~7 ppm, carboxylic acid proton at ~12 ppm).
  • IR : Identify characteristic peaks for carbonyl groups (C=O stretch at ~1650–1750 cm1^{-1}) and carboxylic acid (O-H stretch at ~2500–3300 cm1^{-1}).
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths and angles, as demonstrated in structurally related piperazine derivatives .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should use high-performance liquid chromatography (HPLC) to monitor degradation products under varying pH (e.g., 2–12). Accelerated stability testing at elevated temperatures (40–60°C) can predict long-term behavior. Buffer systems (phosphate, acetate) are recommended to maintain pH, with degradation kinetics modeled using Arrhenius equations .

Advanced Research Questions

Q. What computational tools can predict the reactivity of the dioxopiperazine ring in catalytic or biological systems?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) are critical for mapping reaction pathways. Software like Gaussian or ORCA can model transition states and electron density distributions. Molecular dynamics simulations (e.g., GROMACS) assess conformational flexibility in biological environments. These methods align with ICReDD’s integration of computational and experimental data for reaction design .

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

  • Methodological Answer :

  • Meta-analysis : Systematically compare literature data on assay conditions (e.g., cell lines, concentrations).
  • Dose-response studies : Re-evaluate activity across a broader concentration range to identify non-linear effects.
  • Structural analogs : Synthesize and test derivatives with modified substituents (e.g., halogenation, methylation) to isolate structure-activity relationships (SARs) .
  • Statistical validation : Apply multivariate analysis to distinguish noise from biologically relevant trends .

Q. What experimental frameworks are effective for optimizing reaction yields in large-scale synthesis?

  • Methodological Answer : Utilize process intensification strategies:

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions.
  • Membrane technologies : Separate intermediates in situ to enhance purity (e.g., nanofiltration for carboxylic acid retention) .
  • Design of Experiments (DoE) : Central composite designs or Box-Behnken matrices identify optimal parameters (e.g., residence time, stoichiometry) while minimizing resource use .

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